Ethyl 2-(ethoxycarbonylamino)acetate

Vue d'ensemble

Description

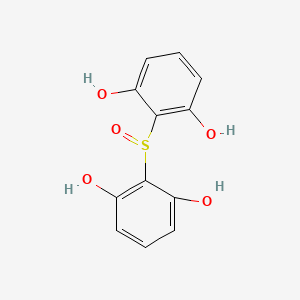

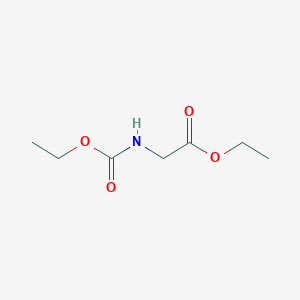

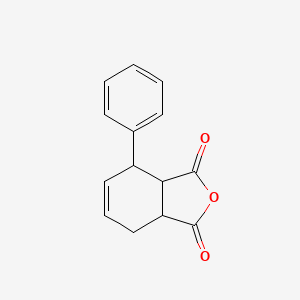

Ethyl 2-(ethoxycarbonylamino)acetate is a chemical compound with the molecular formula C8H15NO5 . It is also known as ethyl ethoxycarbonylglycinate . This compound contains a total of 30 bonds, including 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .

Synthesis Analysis

The synthesis of esters like Ethyl 2-(ethoxycarbonylamino)acetate can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another pathway for ester synthesis is through acetoacetic ester synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 2-(ethoxycarbonylamino)acetate consists of 15 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 5 Oxygen atoms . It contains 30 bonds in total, including 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .Chemical Reactions Analysis

Esters like Ethyl 2-(ethoxycarbonylamino)acetate can undergo various chemical reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . They are common solvents and are often used to extract organic solutes from aqueous solutions .Applications De Recherche Scientifique

Pharmaceutical Research

Ethyl 2-(ethoxycarbonylamino)acetate is utilized in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Its role as a precursor in the formation of various medicinal compounds is critical. For instance, it can be used to develop prodrugs that enhance the bioavailability of therapeutic agents .

Organic Synthesis

In the realm of organic chemistry, this compound serves as a building block for complex organic synthesis. It’s particularly useful in the creation of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Material Science

Researchers in material science explore the use of Ethyl 2-(ethoxycarbonylamino)acetate in the development of novel materials. Its application in polymer synthesis could lead to the creation of new plastics with enhanced properties .

Biotechnology

In biotechnological applications, Ethyl 2-(ethoxycarbonylamino)acetate could be employed in enzyme-mediated reactions to produce esters. These reactions are pivotal in the production of flavors and fragrances .

Environmental Science

Ethyl 2-(ethoxycarbonylamino)acetate may also find applications in environmental science, particularly in the development of green solvents and as an additive to reduce pollutants in waste streams .

Food Industry

The compound’s potential in the food industry lies in its use as a flavor enhancer or as an extraction solvent for natural flavors. Its role in improving the taste and aroma of food products is an area of ongoing research .

Cosmetic Industry

In cosmetics, Ethyl 2-(ethoxycarbonylamino)acetate is investigated for its use in nail care products, perfumes, and as an extraction solvent for botanical ingredients that are beneficial for skin health .

Fuel Research

Lastly, in fuel research, there’s interest in using Ethyl 2-(ethoxycarbonylamino)acetate as a component of biofuels. It could contribute to the formulation of more sustainable and environmentally friendly fuel options .

Safety And Hazards

Ethyl 2-(ethoxycarbonylamino)acetate is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

Propriétés

IUPAC Name |

ethyl 2-(ethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-3-11-6(9)5-8-7(10)12-4-2/h3-5H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKAHUKYJCNDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045274 | |

| Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (ethoxycarbonyl)methylcarbamate | |

CAS RN |

999-30-4 | |

| Record name | NSC16588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)](/img/structure/B1616638.png)

![Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B1616639.png)